molecular formula C13H10Br2N2O3S B6134506 N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B6134506
M. Wt: 434.10 g/mol
InChI Key: WJVFAUDJDSVMBL-LZYBPNLTSA-N
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Description

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibromo-hydroxyphenyl group linked to a benzenesulfonamide moiety through a methyleneamino bridge, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methyleneamino bridge, potentially converting it into an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors, particularly targeting carbonic anhydrase enzymes, which play a role in various physiological processes.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. Studies have shown that certain derivatives exhibit significant inhibitory effects against cancer cell lines and bacterial growth.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials, leveraging its unique chemical properties for various applications.

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its derivatives can inhibit carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s catalytic activity. This inhibition can lead to various physiological effects, including the modulation of pH levels in cells and tissues.

Comparison with Similar Compounds

  • N-(p-Toluenesulfonyl)imino]phenyliodinane
  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide
  • 4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Comparison:

  • N-(p-Toluenesulfonyl)imino]phenyliodinane : This compound features a similar sulfonamide group but differs in its iodine-based structure, which imparts different reactivity and applications.
  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide : This compound shares the dibromo-hydroxyphenyl group but has a nicotinohydrazide moiety, leading to distinct biological activities.
  • 4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide : This compound is closely related but includes an additional thiadiazole ring, which can enhance its biological and chemical properties.

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O3S/c14-10-6-9(13(18)12(15)7-10)8-16-17-21(19,20)11-4-2-1-3-5-11/h1-8,17-18H/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFAUDJDSVMBL-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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